BENGHE Foundational & Exploratory

Check Availability & Pricing

SU6668 Kinase Selectivity Profile: A Technical
Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: TSU-68
Cat. No.: B1215597
Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU6668, also known as Orantinib or TSU-68, is a synthetically derived small molecule inhibitor
of multiple receptor tyrosine kinases (RTKSs). Initially developed as an anti-angiogenic agent, its
mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of
key receptors involved in tumor growth, vascularization, and metastasis. This technical guide
provides a comprehensive overview of the kinase selectivity profile of SU6668, detailing its
primary and secondary targets, and presenting quantitative inhibition data. It further outlines
the experimental methodologies used to determine this profile and illustrates the key signaling
pathways affected by the compound.

Kinase Selectivity and Potency

SU6668 is a multi-targeted kinase inhibitor with high affinity for the split-kinase domain family of
RTKs, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial
Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). It also
demonstrates inhibitory activity against other kinase families, albeit often at different

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1215597#bc-rfq
https://www.benchchem.com/product/b1215597/docs?utm_src=pdf-body#su6668-kinase-selectivity-profile-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215597?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

concentrations. Its selectivity is notable for its lack of significant inhibition against the Epidermal
Growth Factor Receptor (EGFR).

Primary Kinase Targets

The primary targets of SU6668 are the tyrosine kinases directly involved in angiogenesis. The

compound shows the highest potency against PDGFR[3.

Inhibition Value

Target Kinase Assay Type Reference
< (IC50/Ki) b
) Cell-free,
PDGFRf 8 nM (Ki) _ [1]
autophosphorylation
PDGFRp 60 nM (IC50) Biochemical [2]
] Cell-free, trans-
VEGFR2 (FIk-1/KDR) 2.1 uM (Ki) _ [1]
phosphorylation
VEGFR2 (Flk-1/KDR) 2.4 uM (IC50) Biochemical [2]
VEGFR1 (Flt-1) 2.1 uM (Ki) Not Specified
) Cell-free, trans-
FGFR1 1.2 pM (Ki) _ [1]
phosphorylation
FGFR1 3.0 uM (IC50) Biochemical [2]

Table 1: Primary Receptor Tyrosine Kinase Targets of SU6668.

Secondary and Off-Target Kinase Activities

Beyond its primary anti-angiogenic targets, SU6668 has been shown to inhibit other kinases,

including non-receptor tyrosine kinases and serine/threonine kinases. A chemical proteomic

approach has identified several previously unknown targets.[3]
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Inhibition Value

Target Kinase Assay Type Reference
9 (IC50) y 1yp
) Cellular,
c-Kit 100 - 1000 nM ) [1]
autophosphorylation
Aurora Kinase B 35nM Biochemical [2]
Aurora Kinase C 210 nM Biochemical [2]
TANK-binding kinase » ) )
Identified as target Chemical Proteomics [3]
1 (TBK1)
RSK3 Identified as target Chemical Proteomics
AMPKal Identified as target Chemical Proteomics
ULK3 Identified as target Chemical Proteomics

Table 2: Secondary and Off-Target Kinase Activities of SU6668.

Kinases Not Significantly Inhibited

Understanding which kinases are not affected is crucial for defining the selectivity profile.
SU6668 has been tested against several other kinases and found to have little to no activity.

Kinase Inhibition Value (IC50) Reference
EGFR > 100 pM [2]
IGF-1R Low Activity [1]
Met Low Activity [1]
Src Low Activity [1]
Lck Low Activity [1]
Zap70 Low Activity [1]
Abl Low Activity [1]
CDK2 Low Activity [1]
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Table 3: Kinases with Low Susceptibility to SU6668 Inhibition.

Signaling Pathway Inhibition

SU6668 exerts its biological effects by blocking the initiation of downstream signaling cascades
triggered by growth factors. By inhibiting the autophosphorylation of PDGFR, VEGFR, and
FGFR, it prevents the recruitment and activation of subsequent signaling proteins. This leads to
the downregulation of critical pathways such as the Ras/MEK/ERK (MAPK) and PI3K/Akt
pathways, which are pivotal for cell proliferation, survival, and migration. The inhibition of
Aurora kinases also points to a direct impact on cell cycle regulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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